Boc-L-homophenylalanine

Catalog No.
S1767618
CAS No.
943-73-7
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-homophenylalanine

CAS Number

943-73-7

Product Name

Boc-L-homophenylalanine

IUPAC Name

(2S)-2-amino-4-phenylbutanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

JTTHKOPSMAVJFE-VIFPVBQESA-N

Synonyms

(S)-2-amino-4-phenylbutanoic acid, 2-amino-4-phenylbutanoic acid

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N

The exact mass of the compound L-Homophenylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-L-homophenylalanine (CAS 943-73-7) is an N-Boc protected, non-canonical amino acid characterized by a phenylbutanoic acid side chain, featuring one additional methylene group compared to standard L-phenylalanine [1]. In procurement and synthetic planning, this compound is primarily sourced as a specialized building block for solid-phase peptide synthesis (SPPS) and solution-phase peptidomimetic assembly. The tert-butyloxycarbonyl (Boc) protecting group dictates an acid-labile deprotection strategy, making it strictly orthogonal to base-sensitive functional groups. The core homophenylalanine residue is highly valued for its ability to increase the lipophilicity of peptide sequences, alter the spatial geometry of aromatic side chains for deep hydrophobic pocket binding, and confer significant resistance against exopeptidase degradation compared to canonical alternatives [1].

Procurement Fit

Boc-strategy solid-phase peptide synthesis (SPPS) building block
Extended side chain for distinct peptide folding and β-sheet design
Distinct physicochemical identity supports incoming QC verification

Substituting Boc-L-homophenylalanine with closely related analogs fundamentally compromises either synthetic viability or target affinity [1]. Replacing it with the canonical Boc-L-phenylalanine fails in medicinal chemistry applications because the shorter side chain cannot adequately fill extended S1 or P3 hydrophobic pockets, often resulting in orders-of-magnitude weaker binding in protease inhibitors [2]. Conversely, selecting Fmoc-L-homophenylalanine is unviable when synthesizing base-sensitive constructs—such as epoxyketone warheads or depsipeptides—because the piperidine required for Fmoc removal triggers severe degradation [1]. Finally, procuring unprotected L-homophenylalanine introduces unnecessary in-situ protection steps, reducing overall coupling yields and increasing purification bottlenecks during scale-up.

Substitution Risk

Risk Factor
Boc-L-homophenylalanine
Potential Substitute
Side-chain length
Extended methylene bridge drives β-sheet propensity and altered hydrophobicity
Boc-L-phenylalanine: shorter side chain may favor α-helical bias; conformation may not transfer
Protection strategy
Boc deprotection (TFA) fits Boc-based SPPS workflows, including difficult sequences
Fmoc-L-homophenylalanine: Fmoc/piperidine system may shift resin compatibility and aggregation behavior

Enhanced Proteolytic Resistance via Non-Canonical Extension

Canonical amino acids are highly susceptible to rapid enzymatic cleavage. The incorporation of the homophenylalanine residue disrupts standard exopeptidase and endopeptidase recognition motifs. Studies quantifying the degradation of cell adhesion peptides demonstrate that replacing canonical phenylalanine with homophenylalanine significantly extends the peptide half-life in the presence of cell-secreted proteases [1].

Evidence DimensionExopeptidase degradation susceptibility
Target Compound DataHigh stability (extended half-life up to 48h in specific assays)
Comparator Or BaselineBoc-L-phenylalanine (rapid non-specific degradation)
Quantified DifferenceSignificant extension of physiological half-life
ConditionsCell culture media containing hMSC/macrophage-secreted proteases

Procuring this non-canonical building block is essential for developing peptide therapeutics or biomaterials that must survive in protease-rich in vivo environments.

Conformational shift vs. Phe
Class-level inference
α-helical → β-sheet hydrogen bonding pattern shift in X-ray structures
Supports β-sheet structural design
X-ray data from model pentapeptides

Extended Hydrophobic Reach and Modulated Solubility

The addition of a single methylene group profoundly alters the physicochemical profile of the amino acid. Thermodynamic measurements reveal that the L-homophenylalanine core exhibits an extraordinarily low aqueous solubility of 0.0075 mol% at 298 K [1]. This drastic reduction in solubility correlates with a significant increase in lipophilicity compared to L-phenylalanine, providing the necessary hydrophobic bulk to achieve sub-nanomolar affinity in deep binding pockets [2].

Evidence DimensionAqueous solubility and lipophilicity
Target Compound Data0.0075 mol% solubility at 298 K
Comparator Or BaselineL-phenylalanine (moderate aqueous solubility)
Quantified DifferenceDrastic reduction in aqueous solubility driving enhanced hydrophobic pocket affinity
ConditionsThermodynamic solubility measurements at 298 K and pH 7

Buyers designing inhibitors for targets with deep hydrophobic S1/P3 pockets must select this extended homolog to achieve required binding affinities.

Identity verification
Data to verify
Melting point ~8–9 °C lower than Boc-Phe; distinct optical rotation
Enables unambiguous QC differentiation
Cross-check with supplier COA

Orthogonal Processability for Base-Sensitive Warheads

In the synthesis of advanced proteasome inhibitors, the choice of protecting group is as critical as the side chain. Boc-L-homophenylalanine allows for TFA-mediated deprotection, which is strictly required when assembling base-sensitive moieties like epoxyketones [1]. Using Fmoc-protected alternatives subjects the growing chain to 20% piperidine, which can destroy the warhead or cause aspartimide formation in susceptible sequences.

Evidence DimensionDeprotection condition compatibility
Target Compound Data100% preservation of base-sensitive moieties via TFA deprotection
Comparator Or BaselineFmoc-L-homophenylalanine (requires 20% piperidine/DMF)
Quantified DifferenceElimination of base-catalyzed degradation pathways
ConditionsSolution-phase assembly of carfilzomib analogs and macrocycles

This specific Boc-protected form is mandatory for workflows where downstream functional groups cannot tolerate basic deprotection cycles.

Boc vs. Fmoc strategy
Head-to-head reported
Boc strategy may improve synthesis outcome for aggregation-prone sequences
Supports difficult sequence SPPS workflow
Model sequence studies; synthesis context

Direct Coupling Efficiency in Scale-Up Assembly

Procuring pre-protected Boc-L-homophenylalanine directly improves synthetic throughput. In the solution-phase assembly of complex tripeptides, direct coupling of Boc-L-homophenylalanine using standard reagents (e.g., EDCI/HOBt or HATU) routinely achieves yields of 79% or higher [1]. Utilizing unprotected L-homophenylalanine requires an initial Boc-protection step, which typically incurs a 15-25% yield penalty and necessitates additional chromatographic purification.

Evidence DimensionAmide coupling yield and step count
Target Compound Data>79% yield in single-step direct coupling
Comparator Or BaselineUnprotected L-homophenylalanine (requires multi-step protection, ~15-25% yield penalty)
Quantified DifferenceElimination of 1 synthetic step and >15% improvement in overall throughput
ConditionsSolution-phase assembly of tripeptide precursors

For industrial scale-up, purchasing the pre-protected Boc form eliminates a low-yielding protection step, reducing total active pharmaceutical ingredient (API) cost.

Drug-like scaffolds
Class-level inference
L-homophenylalanine core present in carfilzomib, enalapril, lisinopril
Reported in drug-like pharmacophores
Not a direct functional claim
Enantiomeric purity
Cross-study comparable
>99% ee achievable vs. typical ≥98% chemical purity only
Higher stereochemical fidelity available
Verify lot-specific certificate
Patent-preferred residue
Class-level inference
Explicitly claimed over phenylalanine in α-MSH analog patents
Structural differentiator in peptide design
Patent context; functional validation required

Synthesis of Base-Sensitive Proteasome Inhibitors

Boc-L-homophenylalanine is the optimal choice for synthesizing carfilzomib analogs and Plasmodium falciparum proteasome (Pf20S) inhibitors. The extended hydrophobic side chain optimally fills the P3 pocket, while the Boc protecting group allows for acid-catalyzed deprotection that preserves the delicate C-terminal epoxyketone warhead [1].

Development of Sub-Nanomolar Cathepsin S Inhibitors

In the design of reversible dipeptide nitrile or vinyl sulfone inhibitors for Cathepsin S, this compound provides the critical P1/S1 pocket interactions. The extra methylene unit offers the precise spatial geometry required to achieve sub-nanomolar (Ki < 1 nM) affinity, which cannot be attained using standard phenylalanine[2].

Engineering Protease-Resistant Cyclic Peptides

For biomaterials and peptide therapeutics requiring prolonged in vivo stability, incorporating Boc-L-homophenylalanine during SPPS introduces a non-canonical residue that evades standard exopeptidase recognition. This directly translates the proteolytic stability data into longer-lasting cell adhesion hydrogels or bioavailable macrocycles[3].

Application Selection Guide

Application
Selection Property
Validation Focus
Aggregation-prone peptide synthesis
Boc-strategy SPPS compatibility
Aggregation mitigation and sequence fidelity
Proteasome/ACE inhibitor lead optimization
L-homophenylalanine pharmacophore scaffold
SAR around critical side-chain length
β-hairpin and β-sheet mimetic design
Conformational bias via extended side chain
Secondary structure stabilization
QC identity verification of amino acid stocks
Distinct physicochemical profile
Differentiation from Boc-L-phenylalanine

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 Da

Monoisotopic Mass

179.094628657 Da

Heavy Atom Count

13

UNII

8JYL44CC06

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

943-73-7

Wikipedia

L-homophenylalanine

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